molecular formula C16H20N2O2 B7700460 1-ethyl-N-isobutyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

1-ethyl-N-isobutyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No. B7700460
M. Wt: 272.34 g/mol
InChI Key: SJVAKTPLQGHWSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-isobutyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, commonly known as EIQ, is a chemical compound that has been widely studied for its potential applications in scientific research. EIQ belongs to the family of quinoline derivatives, which are known for their diverse biological activities. In

Scientific Research Applications

EIQ has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. EIQ has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to reduce inflammation in animal models of arthritis and colitis. Additionally, EIQ has been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of EIQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. EIQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
EIQ has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. EIQ has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, EIQ has been found to inhibit the growth of biofilms, which are communities of microorganisms that can cause infections.

Advantages and Limitations for Lab Experiments

EIQ has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit a wide range of biological activities. However, EIQ also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of EIQ is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

For the study of EIQ could focus on the development of more water-soluble derivatives, the identification of specific targets, and the exploration of its potential applications in the treatment of various diseases.

Synthesis Methods

EIQ can be synthesized through a multistep process involving the reaction of 2-aminobenzophenone with isobutyraldehyde, followed by cyclization and acylation reactions. The final product is obtained through purification and isolation steps. The synthesis of EIQ has been optimized to yield high purity and high yields.

properties

IUPAC Name

1-ethyl-N-(2-methylpropyl)-4-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-4-18-10-13(16(20)17-9-11(2)3)15(19)12-7-5-6-8-14(12)18/h5-8,10-11H,4,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVAKTPLQGHWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC=CC=C21)C(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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